7-Keto-pgi2-ephedrine 7-Keto-pgi2-ephedrine
Brand Name: Vulcanchem
CAS No.: 108590-75-6
VCID: VC20739529
InChI: InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1
SMILES: CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC
Molecular Formula: C30H45NO7
Molecular Weight: 531.7 g/mol

7-Keto-pgi2-ephedrine

CAS No.: 108590-75-6

Cat. No.: VC20739529

Molecular Formula: C30H45NO7

Molecular Weight: 531.7 g/mol

* For research use only. Not for human or veterinary use.

7-Keto-pgi2-ephedrine - 108590-75-6

CAS No. 108590-75-6
Molecular Formula C30H45NO7
Molecular Weight 531.7 g/mol
IUPAC Name (5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol
Standard InChI InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1
Standard InChI Key CLRBHRQIUVKWDS-AUVQIACVSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC
SMILES CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC
Canonical SMILES CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC

Chemical Properties and Identification

7-Keto-pgi2-ephedrine represents a novel class of prostaglandin-based compounds with distinctive chemical characteristics. The compound is formally classified as an ephedrine salt of 7-oxo-prostaglandin I2 and possesses specific chemical properties that contribute to its biological activity.

Basic Chemical Parameters

The fundamental chemical parameters of 7-Keto-pgi2-ephedrine are summarized in the following table:

ParameterValue
CAS Registry Number108590-75-6
Molecular FormulaC30H45NO7
Molecular Weight531.7 g/mol
IUPAC Name(5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol

This compound combines the structural components of prostaglandin I2 with ephedrine, creating a stable salt that preserves the pharmacological activity of the prostaglandin moiety while potentially enhancing its bioavailability and stability.

Structural Features

The structure of 7-Keto-pgi2-ephedrine incorporates several key functional groups that contribute to its biological activity. The 7-oxo modification of the prostaglandin I2 backbone is particularly significant, as it enhances stability while maintaining therapeutic efficacy. The ephedrine component forms an ionic bond with the carboxylic acid group of the prostaglandin moiety, creating a salt that demonstrates improved pharmaceutical properties compared to the free acid form .

Synthesis and Preparation

The synthesis of 7-Keto-pgi2-ephedrine involves multiple chemical reactions that require precision and careful control of reaction conditions.

Synthetic Pathway

The preparation of 7-Keto-pgi2-ephedrine involves a multistep process starting with prostaglandin I2 derivatives. Key steps include oxidation to form 7-oxo-prostaglandin I2, followed by salt formation with ephedrine. According to patent information, the process typically involves:

  • Preparation of a 7-oxo-prostaglandin I2 analog

  • Acidification of the reaction mixture to pH 3-6 using an inorganic acid (commonly hydrochloric acid, sulfuric acid, or phosphoric acid)

  • Salt formation reaction with ephedrine under controlled conditions

The resulting compound presents as a stable salt form that offers advantages for purification, handling, and pharmaceutical formulation.

Purification Methods

One notable advantage of the ephedrine salt form is that it facilitates purification of 7-oxo-prostaglandin I2 analogs. The patent literature indicates that these compounds "are suitable for the purification of 7-oxo-prostaglandin I2 analog since said compounds may be converted into free acid by treatment with an acid or into the corresponding salt by reacting same with a base" .

Pharmacological Profile

7-Keto-pgi2-ephedrine demonstrates a diverse pharmacological profile with effects on multiple physiological systems. Its primary mechanisms of action relate to cardiovascular protection, but it also exhibits effects on gastrointestinal function and hepatic protection.

Mechanism of Action

While the precise molecular mechanisms remain under investigation, 7-Keto-pgi2-ephedrine appears to exert its effects through pathways similar to those of prostacyclin (prostaglandin I2). These likely include:

  • Vasodilation of coronary and peripheral blood vessels

  • Inhibition of platelet aggregation

  • Modulation of inflammatory responses

  • Potential impacts on metabolic pathways

The patent literature notes that "the pharmacological profile of the compounds of the present invention is the same that of prostacyclin, while the efficiency thereof is identical with that of other forms (e.g. free acid, sodium salt) of the corresponding 7-oxo-prostaglandin I2 analog" .

Dosage and Administration

Research studies have primarily examined intramuscular administration of 7-Keto-pgi2-ephedrine. In animal models, a single dose of 50 μg/kg administered intramuscularly demonstrated significant cardioprotective effects .

Comparative studies of different salt forms indicate that the effective dose for blood pressure reduction is:

  • Sodium salt: ED50 = 21.2 μg/kg (40.3 nmole/kg)

  • Ephedrine salt: ED50 = 29.0 μg/kg (42.5 nmole/kg)

These values suggest comparable potency between the different salt forms when normalized by molar concentration.

Cardiovascular Applications

The most extensively studied applications of 7-Keto-pgi2-ephedrine relate to its cardiovascular effects, particularly its ability to protect against myocardial ischemia and associated complications.

Antiischemic Effects

Experimental studies in canine models have demonstrated that 7-Keto-pgi2-ephedrine provides significant protection against myocardial ischemia induced by coronary artery ligation. Key findings include:

  • Significant reduction in ST-segment elevation, indicating reduced severity of ischemia

  • Decreased incidence of ventricular fibrillation

  • Reduction in the number of extrasystoles during ischemic events

What makes these effects particularly remarkable is their temporal profile. Unlike many cardiovascular agents that require immediate administration, 7-Keto-pgi2-ephedrine demonstrates a unique delayed onset of action with prolonged duration of effect.

Time Course of Cardioprotective Effects

Research has characterized the unusual time course of 7-Keto-pgi2-ephedrine's cardioprotective effects:

Time After AdministrationDegree of Protection
2-6 hoursInitial antiischemic effects appear
24 hoursModerate protection
48 hoursMaximum protection observed
72 hoursSustained protection
2 weeksProtection still detectable with continuous treatment

This delayed maximum effect at 48 hours after administration represents a distinctive pharmacodynamic property that distinguishes this compound from many conventional cardiovascular agents .

Electrophysiological Effects

Experimental studies have examined the effects of 7-Keto-pgi2-ephedrine on various electrophysiological parameters using computer-controlled programmed electrical stimulation. Parameters assessed include:

  • Sinus cycle length (SCL)

  • Corrected sinus node recovery time (CSNRT)

  • Atrial functional refractory period (AFRP)

  • Ventricular functional refractory period (VFRP)

  • Atrioventricular effective refractory period (A-V ERP)

These measurements help characterize the compound's effects on cardiac conduction and rhythm, providing insights into its antiarrhythmic mechanisms.

Angina Prevention

The patent literature indicates that 7-Keto-pgi2-ephedrine "decrease[s] the oxygen demand of the heart in case of cardiac insufficiency on dogs, thus they inhibit the formation of anginal attacks and mitigate the strength of the seizure" . This suggests potential applications in the management of angina pectoris, particularly in settings of cardiac insufficiency where oxygen supply-demand mismatch is a critical factor.

Gastrointestinal Effects

Beyond its cardiovascular properties, 7-Keto-pgi2-ephedrine demonstrates significant effects on the gastrointestinal system that may have therapeutic applications.

Inhibition of Gastric Acid Secretion

Studies have shown that 7-Keto-pgi2-ephedrine inhibits gastric acid secretion in rat models. This effect may contribute to its gastrointestinal protective properties and suggests potential applications in conditions characterized by excessive gastric acid production .

Cytoprotective Effects

One of the notable properties of 7-Keto-pgi2-ephedrine is its cytoprotective effect on gastrointestinal tissues. The patent literature indicates that the compound can "reduce the number and relieve the seriousness of ulcer induced by alcohol, stress or indomethacin" . This suggests potential applications in preventing or treating gastric and duodenal ulcers, particularly those associated with chemical irritants, stress, or non-steroidal anti-inflammatory drug (NSAID) use.

Hepatoprotective Properties

Research has identified potential hepatoprotective effects of 7-Keto-pgi2-ephedrine that may have clinical significance in various liver disorders.

Protection Against Chemical Injury

Experimental evidence indicates that 7-Keto-pgi2-ephedrine can "eliminate lesions induced by carbon tetrachloride and inhibit the formation of injury" . Carbon tetrachloride is a classic experimental model of hepatotoxicity, suggesting that the compound may offer protection against chemical-induced liver damage.

Applications in Liver Disease

The patent literature suggests potential applications of 7-Keto-pgi2-ephedrine in "the treatment and prevention of... acute and chronical liver injury" . This indicates possible therapeutic value in conditions such as toxic hepatitis, drug-induced liver injury, and potentially other forms of acute or chronic liver disease.

Comparative Analysis with Related Compounds

7-Keto-pgi2-ephedrine belongs to a family of 7-oxo-prostaglandin I2 derivatives with various salt forms and structural variations.

Comparison with Other Salt Forms

The patent literature indicates that 7-Keto-pgi2-ephedrine has "the same efficiency as 7-oxo-16,17,18,19,20-pentanor-15-cyclopentyl-prostaglandin I2 and 7-oxo-prostaglandin I2 known from prior art and salts thereof" . Different salt forms of these compounds include:

  • Free acid form

  • Sodium salt

  • Ephedrine salt (both racemic and enantiomerically pure forms)

Each salt form may offer specific advantages in terms of stability, solubility, or pharmaceutical formulation properties while maintaining comparable pharmacological efficacy.

Structural Analogs

The patent describes a broader class of compounds with the general formula:

7-oxo-prostaglandin I2 - ephedrine salt analogs\text{7-oxo-prostaglandin I2 - ephedrine salt analogs}

Where various substitutions can be made to the basic structure, including:

  • Different A groups: --(CH₂)₂--, cis or trans --CH═CH-- or --C≡C--

  • R₁ can be lower alkyl or hydrogen

  • B can represent a chemical bond, --CH₂-- or --CR₂R₃

  • R₂ can be lower alkyl or hydrogen

  • R₃ can represent lower alkyl or hydrogen

  • X can be a chemical bond, --O-- or --CH₂--

  • R₄ can stand for C₁₋₆ alkyl, C₄₋₇ cycloalkyl, C₁₋₆ fluoroalkyl, C₂₋₆ alkenyl, C₂₋₆ alkynyl, phenyl, substituted phenyl or heteroaryl

These structural variations create a family of related compounds with potentially diverse pharmacological properties.

Research Challenges and Future Directions

Despite the promising pharmacological profile of 7-Keto-pgi2-ephedrine, several research challenges and opportunities remain.

Mechanism Elucidation

Further research is needed to fully elucidate the molecular mechanisms responsible for the delayed-onset, long-lasting cardioprotective effects of 7-Keto-pgi2-ephedrine. Understanding these mechanisms could provide insights into novel cardioprotective pathways and potentially lead to the development of new therapeutic agents .

Clinical Translation

While preclinical studies have demonstrated promising effects in animal models, clinical studies are necessary to evaluate the efficacy and safety of 7-Keto-pgi2-ephedrine in human patients. Key areas for clinical investigation include:

  • Cardiovascular applications in ischemic heart disease

  • Prevention and treatment of gastrointestinal ulcers

  • Hepatoprotective applications in acute and chronic liver disease

  • Potential applications in extracorporeal circulation to prevent blood aggregation

Formulation Development

Pharmaceutical formulation development remains an important area for future research, focusing on optimizing delivery systems to enhance bioavailability, stability, and dosing convenience for clinical applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator